molecular formula C11H9FN2O2 B1452285 [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1206997-40-1

[4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B1452285
CAS No.: 1206997-40-1
M. Wt: 220.2 g/mol
InChI Key: HNRVNRSDDPRFAQ-UHFFFAOYSA-N
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Description

[4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of a fluorophenyl group in the structure of this compound adds to its unique chemical properties, making it a compound of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid typically involves the reaction of 4-fluorophenylhydrazine with an appropriate acylating agent, followed by cyclization to form the pyrazole ring. One common method involves the use of ethyl acetoacetate as the acylating agent, which reacts with 4-fluorophenylhydrazine under acidic conditions to form the intermediate hydrazone. This intermediate then undergoes cyclization to yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the fluorophenyl ring .

Scientific Research Applications

Chemistry: In chemistry, [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound has been studied for its potential as a pharmacophore in drug design.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives have been investigated for their ability to interact with specific biological targets, such as enzymes and receptors, making them potential candidates for drug development .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials with specific properties. Its fluorinated structure imparts unique physical and chemical properties, making it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This compound can inhibit or activate specific pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[4-(4-fluorophenyl)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-10-3-1-8(2-4-10)9-5-13-14(6-9)7-11(15)16/h1-6H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRVNRSDDPRFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN(N=C2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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